molecular formula C20H25NO3 B2610586 3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one CAS No. 866152-35-4

3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one

Cat. No.: B2610586
CAS No.: 866152-35-4
M. Wt: 327.424
InChI Key: XXUZWFBTZDZSSH-KGENOOAVSA-N
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Description

3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexenone core with multiple substituents, including hydroxy, methyl, and phenyl groups, as well as an imino and allyloxy functional group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one can be achieved through multi-step organic synthesis. The key steps typically involve:

  • Formation of the cyclohexenone core through aldol condensation.
  • Introduction of the hydroxy group via hydroxylation reactions.
  • Addition of the methyl and phenyl groups through Friedel-Crafts alkylation.
  • Formation of the imino group through condensation reactions with appropriate amines.
  • Introduction of the allyloxy group via etherification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5,5-dimethyl-6-phenylcyclohex-2-en-1-one
  • 3-hydroxy-5,5-dimethyl-6-(4-methylphenyl)cyclohex-2-en-1-one
  • 3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(methoxy)imino]ethyl]cyclohex-2-en-1-one

Uniqueness

The unique combination of functional groups in 3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one, such as the allyloxy and imino groups, distinguishes it from similar compounds. These groups may confer unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-4-(3-methylphenyl)-2-[(E)-C-methyl-N-prop-2-enoxycarbonimidoyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-6-10-24-21-14(3)17-16(22)12-20(4,5)18(19(17)23)15-9-7-8-13(2)11-15/h6-9,11,18,23H,1,10,12H2,2-5H3/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGUSJOXEDZVGS-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(C(=O)CC2(C)C)C(=NOCC=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2C(=C(C(=O)CC2(C)C)/C(=N/OCC=C)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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